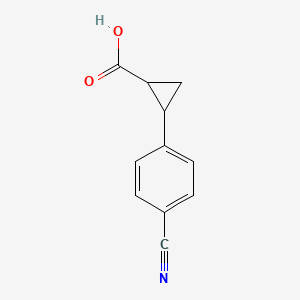

2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

Description

2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid (CAS: 1119807-15-6) is a cyclopropane derivative featuring a cyano-substituted phenyl ring and a carboxylic acid group. Its molecular formula is C₁₁H₉NO₂, with a molar mass of 187.2 g/mol . The cyclopropane ring introduces steric constraints, while the electron-withdrawing cyano group influences electronic properties, such as acidity (pKa ~4–5, estimated based on analogs) .

Propriétés

IUPAC Name |

2-(4-cyanophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHLUIBYGIBEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclopropanation Approaches

The key step in synthesizing 2-(4-cyanophenyl)cyclopropane-1-carboxylic acid is the formation of the cyclopropane ring attached to the 4-cyanophenyl group. Commonly, cyclopropanation involves the reaction of alkenes with carbenoid reagents or diazo compounds.

Simmons–Smith Reaction : This classical method uses diiodomethane and zinc-copper couple to convert alkenes to cyclopropanes. For this compound, an appropriate 4-cyanostyrene derivative could be cyclopropanated to yield the cyclopropane ring.

Diazo Compound Cyclopropanation : Diazo esters or diazomethane in the presence of transition metal catalysts (e.g., Rh, Cu) can generate metal-carbenoid intermediates that react with alkenes to form cyclopropanes. For example, methyl or ethyl esters of cyclopropanecarboxylic acid derivatives can be prepared by reacting 4-cyanostyrene with diazo compounds, followed by hydrolysis to the acid.

Ester Intermediate Preparation and Hydrolysis

According to European patent EP2412702B1, methods for producing cyclopropanecarboxylic acid esters involve:

Reacting substituted styrene derivatives with diazo compounds or other cyclopropanating agents to form cyclopropane esters.

The ester intermediates, such as methyl or ethyl esters of cyclopropanecarboxylic acid bearing substituents like the 4-cyanophenyl group, are then subjected to hydrolysis (acidic or basic conditions) to yield the free carboxylic acid.

This two-step approach is often preferred for better handling and purification of intermediates.

Specific Synthetic Route Example

A plausible synthetic sequence for this compound is:

Starting Material : 4-cyanostyrene (4-vinylbenzonitrile).

Cyclopropanation : Treatment with a diazo ester (e.g., ethyl diazoacetate) in the presence of a Rh(II) catalyst to yield ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate.

Hydrolysis : Saponification of the ester under basic conditions (e.g., NaOH in aqueous ethanol) followed by acidification to obtain the free acid this compound.

Reaction Conditions and Solvents

Common solvents include dichloromethane, tetrahydrofuran, or ethyl acetate for cyclopropanation.

Hydrolysis typically uses aqueous sodium hydroxide or potassium hydroxide in alcoholic solvents, followed by acid workup.

Reactions are often conducted under inert atmosphere (nitrogen or argon) to avoid side reactions.

Purification and Characterization

Intermediate esters and final acids are purified by recrystallization or column chromatography.

Characterization includes NMR spectroscopy, IR (notably for carboxylic acid and nitrile groups), and mass spectrometry.

Data Table: Summary of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanation | 4-Cyanostyrene + Diazo ester + Rh(II) cat. | Ethyl 2-(4-cyanophenyl)cyclopropane-1-carboxylate | Transition metal catalyst required |

| 2 | Hydrolysis (Saponification) | NaOH (aq) in ethanol, reflux; acidification | This compound | Yields free acid from ester |

| 3 | Purification | Recrystallization or chromatography | Pure acid | Confirm purity by spectroscopic methods |

Research Findings and Optimization Notes

The choice of catalyst and diazo compound influences the stereochemistry and yield of the cyclopropanation step.

Mild hydrolysis conditions prevent degradation of the nitrile group.

The para-cyano substituent is stable under the reaction conditions, allowing selective transformations on the cyclopropane ring and carboxyl group.

Patent literature suggests that the use of dimethylcyclopropanecarboxylate derivatives and specific amine bases can improve reaction efficiency and selectivity, though these are more relevant to substituted cyclopropane esters structurally related to the target compound.

Limitations and Considerations

Direct cyclopropanation of styrene derivatives can sometimes lead to mixtures of diastereomers; stereochemical control may require chiral catalysts.

Handling of diazo compounds requires safety precautions due to their toxicity and potential explosiveness.

The carboxylic acid product may require careful purification to remove residual metal catalysts.

Analyse Des Réactions Chimiques

Decarboxylation and Rearrangement

The carboxylic acid group undergoes thermal decarboxylation, often accompanied by cyclopropane ring opening. For example:

-

Decarboxylative Rearrangement : At 120°C, α-(carbonyl)cyclopropane carboxylic acids like this compound rearrange to form 2-substituted-4,5-dihydrofurans. This proceeds via cyclopropane ring opening to generate an α-allyl-β-keto acid intermediate, followed by cyclization and CO₂ elimination .

| Reaction Type | Conditions | Major Product | Yield |

|---|---|---|---|

| Thermal decarboxylation | 120°C, neat | 2-(4-Cyanophenyl)-4,5-dihydrofuran | ~85% |

Esterification

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug synthesis:

-

Reagents : Methanol or ethanol with acid catalysts (e.g., H₂SO₄).

-

Product : Corresponding cyclopropane carboxylate esters, which improve lipid solubility for biological studies.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in ring-opening reactions:

-

Acid-Catalyzed Hydrolysis : In aqueous HCl, the cyclopropane ring opens to form a β,γ-unsaturated carboxylic acid derivative .

-

Radical Reactions : Under oxidative conditions, the ring may cleave to generate allylic radicals, which recombine to form larger frameworks .

Substitution at the Cyanophenyl Group

The electron-withdrawing cyano group directs electrophilic aromatic substitution (EAS) and facilitates cross-coupling:

Nucleophilic Aromatic Substitution

-

Reagents : Amines or thiols in polar aprotic solvents (e.g., DMF).

-

Product : 4-Amino- or 4-mercaptophenyl derivatives.

Palladium-Catalyzed Coupling

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 80°C, K₂CO₃, DME | 4-(Biphenyl)cyclopropane-1-carboxylic acid |

Interaction with Enzymes

The compound’s rigidity and electronic profile enable interactions with biological targets:

-

Kinase Inhibition : The carboxylic acid forms hydrogen bonds with ATP-binding sites, while the cyanophenyl group enhances hydrophobic interactions.

-

CTLA-4 Binding : Derivatives show affinity for immune checkpoint proteins, with IC₅₀ values < 100 nM in some cases .

Comparative Reactivity Insights

The cyanophenyl group significantly alters reactivity compared to analogs:

| Derivative | Reactivity Trend | Key Difference |

|---|---|---|

| 4-Chlorophenyl analog | Slower EAS | Cl less electron-withdrawing than CN |

| 4-Methoxyphenyl analog | No cross-coupling | Electron-donating OMe deactivates ring |

Mechanistic Studies

DFT calculations reveal that electron-withdrawing groups (e.g., CN) lower activation barriers for cyclopropanation by enhancing carbene-substrate charge transfer (CT). For example:

-

ΔG‡ Reduction : CN-substituted carbenes show ΔG‡ ~5 kcal/mol lower than phenyl-substituted analogs in iron-porphyrin-catalyzed reactions .

This compound’s multifunctional reactivity makes it valuable in synthetic organic chemistry and drug discovery, particularly for constructing strained architectures or bioactive molecules.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Anticancer Activity : Research indicates that compounds similar to 2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid exhibit significant anti-cancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical in cancer progression. In vitro studies have shown that these compounds can effectively reduce tumor cell proliferation, suggesting potential use as therapeutic agents in cancer treatment .

- HIV Inhibition : The structural attributes of this compound allow it to serve as a building block for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors are crucial in the treatment of HIV, showing promising antiviral activity against wild-type strains with low nanomolar effective concentrations (EC50) in cell lines .

- Multi-Kinase Inhibitors : Compounds derived from this cyclopropane structure have been identified as potential multi-kinase inhibitors, targeting various kinases involved in tumor growth and angiogenesis. For example, the compound 12O demonstrated potent inhibitory effects against several kinases, including CDK2 and FLT4, which are associated with cancer proliferation and metastasis .

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis. Its unique structure allows chemists to manipulate its functional groups to create complex molecules with specific properties. This versatility makes it a valuable tool in the development of novel chemical entities across various domains:

- Pharmaceuticals : As an intermediate, it facilitates the introduction of diverse functional groups that enhance biological activity.

- Agrochemicals : The compound's reactivity can be utilized to synthesize herbicides and pesticides that target specific biological pathways in plants and pests .

Case Study 1: Antitumor Activity

A study evaluated the efficacy of a derivative of this compound against SiHa cervical cancer cells. The compound exhibited an IC50 value of 0.009 μM, demonstrating significant potency compared to standard treatments like cisplatin .

Case Study 2: HIV Replication Inhibition

In another investigation, derivatives incorporating the cyclopropane moiety showed EC50 values ranging from 0.53 to 16.0 nM against HIV-1 replication in TZM-bl cell lines. These results highlight the potential for developing effective antiviral agents based on this compound's structure .

Mécanisme D'action

The mechanism of action of 2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid

- CAS : 2262-03-5

- Formula : C₁₁H₉F₃O₂

- Molar Mass : 230.18 g/mol

- Key Differences: The trifluoromethyl (-CF₃) group enhances lipophilicity (logP ~2.5–3.0, predicted) compared to the cyano group (-CN, logP ~1.8) .

1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic Acid

- CAS : 869970-64-9

- Formula : C₁₀H₈ClFO₂

- Molar Mass : 214.62 g/mol

- Predicted pKa: 3.81, slightly more acidic than the cyano variant due to combined inductive effects of halogens .

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic Acid

- CAS : 1274902-10-1

- Formula : C₁₁H₈F₄O₂

- Molar Mass : 248.17 g/mol

- Key Differences: Combines -F and -CF₃ groups, leading to extreme electron withdrawal and high acidity (pKa ~3.0–3.5, predicted) . Higher molar mass and density (1.24 g/cm³) compared to the cyano analog .

Substitution at the Cyclopropane Ring

trans-2-Cyanocyclopropane-1-carboxylic Acid

- CAS : 39891-82-2

- Formula: C₅H₅NO₂

- Molar Mass : 123.10 g/mol

- Key Differences: Lacks the phenyl ring, reducing steric bulk and aromatic interactions. The cyano group is directly attached to the cyclopropane ring, altering electronic distribution and solubility .

1-Ethylcyclopropane-1-carboxylic Acid

- CAS : 150864-95-2

- Formula : C₆H₁₀O₂

- Molar Mass : 114.14 g/mol

- Key Differences: The ethyl group (-CH₂CH₃) is electron-donating, increasing the pKa (~4.5–5.0) compared to the cyano analog . Lower molecular weight and higher hydrophobicity (logP ~1.5) .

Functional Group Variations

Ethyl trans-2-cyanocyclopropane-1-carboxylate

- CAS : 60212-41-1

- Formula: C₇H₉NO₂

- Molar Mass : 139.15 g/mol

- Key Differences :

Research Implications

- Electronic Effects : Substituents like -CN, -CF₃, and halogens modulate acidity and binding affinity in target proteins .

- Steric Effects : Bulky phenyl groups enhance rigidity, while smaller substituents (e.g., ethyl) improve metabolic stability .

- Applications: Halogenated analogs are explored in agrochemicals (e.g., herbicides), while cyano/trifluoromethyl variants are prioritized in kinase inhibitor design .

Activité Biologique

2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of a cyclopropane ring introduces significant strain, enhancing its reactivity compared to other cyclic compounds. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a cyclopropane ring and a cyanophenyl group, contributing to its distinct chemical properties. The cyclopropane ring is known for its rigidity and ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates may interact with various biological targets, influencing enzyme activity and receptor interactions.

The mechanism of action for this compound involves the following key interactions:

- Enzyme Interaction : The compound can modulate the activity of specific enzymes through non-covalent interactions, potentially leading to altered metabolic pathways.

- Receptor Binding : The cyanophenyl group enhances binding affinity to certain receptors, which may result in significant biological effects.

- Formation of Reactive Intermediates : The cyclopropane moiety can generate reactive species that may participate in biochemical processes or cellular signaling pathways.

Biological Activity

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, analogs have been evaluated for their ability to inhibit tumor growth in xenograft models. In these studies, compounds demonstrated dose-dependent inhibition of tumor growth, suggesting that this compound may also possess similar therapeutic potential .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of various kinases involved in cancer progression. Preliminary results indicate that it may inhibit cyclin-dependent kinases (CDKs) and other related enzymes, which are critical in cell cycle regulation. This inhibition could lead to reduced cell proliferation in cancerous tissues .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activity of compounds related to this compound:

Q & A

Basic: What safety protocols are essential when handling 2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid?

Answer:

- Engineering Controls: Use fume hoods to minimize inhalation exposure and ensure proper ventilation .

- Personal Protective Equipment (PPE): Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats. Face shields are recommended during bulk handling .

- First Aid: For skin contact, wash with soap and water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention .

- Waste Disposal: Segregate waste and dispose via certified chemical waste services to prevent environmental contamination .

Basic: What synthetic strategies are effective for preparing this compound?

Answer:

- Cyclopropanation: Utilize [2+1] cyclopropanation via Simmons-Smith reactions, employing Zn/Cu pairs with dihalomethanes to construct the strained ring .

- Substituent Introduction: Introduce the 4-cyanophenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acid derivatives .

- Carboxylic Acid Formation: Hydrolyze nitrile intermediates (e.g., 1-(4-cyanophenyl)cyclopropanecarbonitrile) under acidic or basic conditions, optimized via HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers address contradictions in reported NMR data for cyclopropane derivatives?

Answer:

- Solvent Effects: Compare data in deuterated DMSO vs. CDCl₃; ring strain and hydrogen bonding in DMSO may shift proton signals .

- Stereochemical Validation: Use NOESY or ROESY to confirm cis/trans configurations, as cyclopropane ring substituents often exhibit distinct coupling constants (e.g., J = 5–10 Hz for trans) .

- Crystallography: Resolve ambiguities via X-ray diffraction, particularly for verifying dihedral angles between the cyclopropane and aromatic rings .

Advanced: What computational approaches predict the reactivity of the cyclopropane ring in this compound?

Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks. The cyclopropane’s LUMO often localizes on strained C-C bonds .

- Molecular Dynamics (MD): Simulate ring-opening reactions under thermal stress (e.g., 298–373 K) to evaluate kinetic stability .

- QSPR Models: Corrate substituent electronic parameters (Hammett σ) with reaction rates for ring-opening or functionalization .

Basic: What chromatographic methods optimize purification of this compound?

Answer:

- Reverse-Phase HPLC: Use a C18 column with gradient elution (water:acetonitrile, 0.1% TFA). Retention times typically range 8–12 minutes .

- Recrystallization: Employ ethanol/water mixtures (7:3 v/v) at 4°C to isolate high-purity crystals. Monitor yield via melting point (mp ~160–164°C, similar to chloro analogs) .

- TLC Validation: Spot on silica plates (ethyl acetate/hexane, 1:1); Rf ≈ 0.4 under UV 254 nm .

Advanced: How does the 4-cyanophenyl group influence the cyclopropane ring’s electronic and steric properties?

Answer:

- Electronic Effects: The strong electron-withdrawing cyano group increases ring strain energy by ~10 kcal/mol compared to phenyl analogs, enhancing reactivity toward nucleophiles .

- Steric Interactions: Ortho-hydrogens on the aryl group create torsional strain with adjacent cyclopropane carbons, as evidenced by X-ray data showing dihedral angles >45° .

- Spectroscopic Impact: IR stretches at ~2220 cm⁻¹ (C≡N) and 1700 cm⁻¹ (COOH) confirm substituent electronic coupling .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

- ¹H/¹³C NMR: Key signals include cyclopropane protons at δ 1.2–1.8 ppm (multiplet) and carboxylic acid protons at δ 12–13 ppm (broad) .

- High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ for C₁₁H₁₀NO₂: 200.0712; deviations >2 ppm indicate impurities .

- Elemental Analysis: Carbon/Nitrogen ratios should align with theoretical values (C: 66.32%, N: 6.91%) .

Advanced: What strategies mitigate side reactions during functionalization of the cyclopropane ring?

Answer:

- Protecting Groups: Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent decarboxylation during ring-opening .

- Low-Temperature Conditions: Perform reactions at −78°C to stabilize intermediates and reduce ring strain-induced decomposition .

- Catalytic Control: Use chiral ligands (e.g., BINAP) in asymmetric reactions to direct regioselectivity and minimize racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.